molecular formula C29H29FN6O5S2 B2691875 N-{[4-(4-fluorophenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide CAS No. 310427-50-0

N-{[4-(4-fluorophenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide

Cat. No.: B2691875
CAS No.: 310427-50-0
M. Wt: 624.71
InChI Key: PCAMLOFZBJZFAX-UHFFFAOYSA-N
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Description

“N-{[4-(4-fluorophenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide” is a complex organic compound that features a triazole ring, a fluorophenyl group, a morpholine sulfonyl group, and a benzamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{[4-(4-fluorophenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide” would likely involve multiple steps, including:

  • Formation of the triazole ring.
  • Introduction of the fluorophenyl group.
  • Attachment of the morpholine sulfonyl group.
  • Coupling with the benzamide moiety.

Each step would require specific reagents and conditions, such as:

    Triazole formation: Using azides and alkynes under copper-catalyzed conditions.

    Fluorophenyl introduction: Via electrophilic aromatic substitution or cross-coupling reactions.

    Morpholine sulfonyl attachment: Through sulfonylation reactions.

    Benzamide coupling: Using amide bond formation techniques.

Industrial Production Methods

Industrial production would scale up these synthetic routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Potentially affecting the sulfanyl group.

    Reduction: Targeting the triazole ring or other functional groups.

    Substitution: Particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Utilizing halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions but could include modified triazole derivatives, altered aromatic rings, or cleaved sulfonyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could serve as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, it could be explored for therapeutic applications, such as anti-inflammatory, anti-cancer, or antimicrobial agents.

Industry

Industrially, it might be used in the synthesis of advanced materials or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site, blocking substrate access. The molecular targets could include enzymes, receptors, or other proteins, with pathways involving inhibition or modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(4-chlorophenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide
  • N-{[4-(4-bromophenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide

Uniqueness

The uniqueness of “N-{[4-(4-fluorophenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide” lies in its specific functional groups and their arrangement, which could confer unique biological activities or chemical properties.

Properties

IUPAC Name

N-[[4-(4-fluorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29FN6O5S2/c1-20-3-2-4-23(17-20)32-27(37)19-42-29-34-33-26(36(29)24-9-7-22(30)8-10-24)18-31-28(38)21-5-11-25(12-6-21)43(39,40)35-13-15-41-16-14-35/h2-12,17H,13-16,18-19H2,1H3,(H,31,38)(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAMLOFZBJZFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29FN6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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